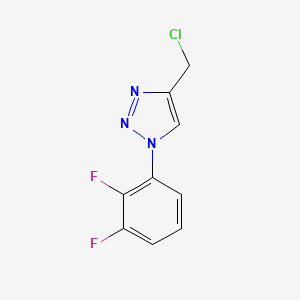

4-(chloromethyl)-1-(2,3-difluorophenyl)-1H-1,2,3-triazole

Descripción

Propiedades

IUPAC Name |

4-(chloromethyl)-1-(2,3-difluorophenyl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF2N3/c10-4-6-5-15(14-13-6)8-3-1-2-7(11)9(8)12/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOOKQMLVQLEUFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)N2C=C(N=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-(Chloromethyl)-1-(2,3-difluorophenyl)-1H-1,2,3-triazole is a synthetic organic compound belonging to the triazole class. Triazoles are known for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C9H6ClF2N3

- Molecular Weight : 221.62 g/mol

- IUPAC Name : 4-(chloromethyl)-1-(2,3-difluorophenyl)triazole

Synthesis

The synthesis of 4-(chloromethyl)-1-(2,3-difluorophenyl)-1H-1,2,3-triazole typically involves:

- Starting Materials : The reaction begins with 2,3-difluorophenylhydrazine and propargyl chloride.

- Cycloaddition Reaction : These materials undergo a cycloaddition reaction catalyzed by copper(I) salts to form the triazole ring.

- Chloromethylation : The resulting triazole is chloromethylated using formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 4-position of the triazole ring.

The biological activity of 4-(chloromethyl)-1-(2,3-difluorophenyl)-1H-1,2,3-triazole primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound targets enzymes such as cytochrome P450-dependent 14α-demethylase. Inhibition of this enzyme disrupts ergosterol biosynthesis in fungi, leading to altered membrane structure and function .

- Covalent Bond Formation : The chloromethyl group enhances reactivity, allowing the compound to form covalent bonds with target proteins, resulting in irreversible inhibition.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties:

- Inhibition of Fungal Growth : Compounds similar to 4-(chloromethyl)-1-(2,3-difluorophenyl)-1H-1,2,3-triazole have shown effectiveness against various fungal pathogens including Candida albicans and Candida tropicalis. For instance, modifications in the phenyl ring can significantly enhance antifungal activity .

Antibacterial Activity

Studies have demonstrated moderate antibacterial activity against Gram-positive and Gram-negative bacteria:

- Compounds derived from triazoles have been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Comparative Analysis of Biological Activity

A comparison with other triazole derivatives reveals unique properties for 4-(chloromethyl)-1-(2,3-difluorophenyl)-1H-1,2,3-triazole:

| Compound Name | Structure | Antimicrobial Activity |

|---|---|---|

| 4-(Chloromethyl)-1-(2,3-difluorophenyl)-1H-1,2,3-triazole | Structure | Moderate against C. albicans |

| 4-(Bromomethyl)-1-(2,4-difluorophenyl)-1H-1,2,3-triazole | Similar structure with bromine | Enhanced antibacterial activity |

| 4-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole | Lacks difluoro substitution | Reduced antifungal activity |

Study on Antifungal Efficacy

A study evaluated various triazole derivatives against Candida albicans, highlighting that compounds with halogen substitutions exhibited enhanced antifungal properties. Specifically, derivatives with a difluorophenyl group showed comparable activity to established antifungal agents like fluconazole .

Study on Enzyme Inhibition

Another research focused on the inhibitory effects of triazoles on cytochrome P450 enzymes involved in steroidogenesis. The findings suggested that compounds similar to 4-(chloromethyl)-1-(2,3-difluorophenyl)-1H-1,2,3-triazole could selectively inhibit these enzymes with potential implications for treating hormone-related disorders .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antifungal Activity

4-(Chloromethyl)-1-(2,3-difluorophenyl)-1H-1,2,3-triazole is primarily known for its antifungal properties. It acts as an inhibitor of cytochrome P450-dependent 14α-demethylase, which is crucial in ergosterol biosynthesis in fungi. This inhibition disrupts fungal cell membrane integrity, making it effective against pathogens such as Candida albicans and Candida tropicalis .

Antibacterial Properties

Research indicates that this compound also exhibits antibacterial activity against various gram-positive and gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and function .

Case Study: Antifungal Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this triazole exhibited significant antifungal activity in vitro against several strains of fungi. The structure-activity relationship indicated that modifications on the phenyl ring could enhance efficacy .

Materials Science

4-(Chloromethyl)-1-(2,3-difluorophenyl)-1H-1,2,3-triazole is utilized in developing advanced materials. Its unique reactivity allows it to participate in polymerization reactions, leading to the formation of novel polymers and coatings with enhanced properties such as thermal stability and chemical resistance .

Table: Comparison of Triazole Derivatives in Material Applications

| Compound Name | Application Area | Key Properties |

|---|---|---|

| 4-(Chloromethyl)-1-(2,3-difluorophenyl)-1H-1,2,3-triazole | Polymer Synthesis | High reactivity due to chloromethyl group |

| 4-(Bromomethyl)-1-(2,3-difluorophenyl)-1H-1,2,3-triazole | Coatings | Lower reactivity compared to chloromethyl derivative |

| 4-(Chloromethyl)-1-phenyl-1H-1,2,3-triazole | Composite Materials | Unique mechanical properties |

Biochemical Research

In biochemical studies, 4-(chloromethyl)-1-(2,3-difluorophenyl)-1H-1,2,3-triazole serves as a probe for studying enzyme activities and protein interactions. Its ability to form covalent bonds with target proteins allows researchers to investigate the mechanisms of enzyme inhibition and substrate binding .

Case Study: Enzyme Interaction Studies

A recent publication explored the interactions between this compound and various enzymes involved in metabolic pathways. The findings revealed that the chloromethyl group significantly enhances the compound's ability to form stable complexes with target enzymes .

Comparación Con Compuestos Similares

Compound A : 1-(3-Chloro-4-fluorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole

- Structure : The 1-position features a 3-chloro-4-fluorophenyl group, while the 4-position has a diethoxymethyl (-CH(OEt)₂) group.

- Key Differences : Unlike the chloromethyl group in the target compound, the diethoxymethyl substituent enhances solubility in polar solvents but reduces electrophilicity. The halogen positions (3-Cl, 4-F vs. 2,3-F) alter steric and electronic interactions in binding applications .

Compound B : 2-(4-((1-(3,4-Difluorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one (10b)

- Structure: Contains a 3,4-difluorophenyl group at the 1-position and a methoxy-linked quinazolinone moiety at the 4-position.

- Key Differences : The 3,4-difluorophenyl group introduces distinct electronic effects compared to the 2,3-difluorophenyl group in the target compound. The methoxy linker in 10b facilitates hydrogen bonding, whereas the chloromethyl group in the target compound offers reactivity for nucleophilic substitution .

Compound C : 1-(4-Fluorobenzyl)-4-phenethyl-1H-1,2,3-triazole (7)

- Structure : A 4-fluorobenzyl group at the 1-position and a phenethyl group at the 4-position.

- Key Differences : The phenethyl group increases hydrophobicity, contrasting with the chloromethyl group’s polarity. This structural variation impacts bioavailability and membrane permeability .

Structural and Functional Comparison Table

Métodos De Preparación

Starting Materials and Key Intermediates

- 2,3-Difluorophenyl azide : This azide serves as the fluorinated aromatic substituent source.

- Chloromethyl precursor : Typically, chloromethyl groups are introduced via halomethylation of hydroxymethyl or iodomethyl intermediates.

- β-Ketophosphonate or β-carbonyl phosphonate derivatives : Act as dipolarophiles in 1,3-dipolar cycloaddition to form the triazole ring.

Stepwise Synthetic Procedure

Formation of β-ketophosphonate intermediate : Starting from appropriate fluorinated phenyl-substituted precursors, β-ketophosphonates are synthesized and purified.

Cycloaddition with azide : The β-ketophosphonate reacts with 2,3-difluorophenyl azide under basic conditions (e.g., cesium carbonate in DMSO) to yield the triazole core. The reaction is typically carried out at room temperature or slightly elevated temperatures (up to 60 °C) to improve yield.

Halomethylation to introduce chloromethyl group : The hydroxymethyl or iodomethyl substituent on the triazole ring is converted to chloromethyl via halogen exchange or direct chloromethylation using reagents like thionyl chloride or other chlorinating agents under controlled conditions.

Catalysts and Solvents

- Bases : Cesium carbonate (Cs2CO3) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) has been shown to be superior for the cycloaddition step, providing high conversion rates (up to 95%).

- Solvents : DMSO is preferred for its ability to dissolve inorganic bases and facilitate the reaction, while other solvents like acetonitrile or tetrahydrofuran (THF) may be less effective.

- Halogenating agents : Iodine in combination with sodium carbonate in dichloromethane has been used for cyclization steps in related compounds, suggesting similar reagents could be tailored for chloromethylation.

Reaction Conditions and Yield Optimization

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| β-Ketophosphonate formation | Fluorophenyl precursors, activating agents | Suitable solvent | Ambient | High | Base and activating agent choice critical |

| Cycloaddition with azide | 2,3-Difluorophenyl azide, Cs2CO3 (1.2 eq) | DMSO | 25–60 °C | 69–96 | Polar aprotic solvent and base critical |

| Halomethylation (chloromethyl) | Chlorinating agent (e.g., SOCl2 or similar) | DCM or other | 0–25 °C | Moderate to high | Controlled conditions to avoid side reactions |

Mechanistic Insights

The regioselective formation of the triazole ring is governed by the electronic interactions between the azide and the β-ketophosphonate. The LUMO of the dipole (azide) and HOMO of the dipolarophile (phosphonate) interaction dominates, favoring formation of the 1,4- or 1,5-disubstituted triazole regioisomers.

Halomethylation proceeds via nucleophilic substitution or electrophilic halogenation of hydroxymethyl intermediates, requiring careful control of reaction parameters to prevent over-chlorination or decomposition.

Comparative Analysis of Bases and Solvents for Cycloaddition Step

| Entry | Solvent | Base | Conversion (%) | Comments |

|---|---|---|---|---|

| 1 | MeCN | DBU, TMG, TEA, Piperidine | 0 | No reaction |

| 2 | MeCN | KOH | 12 | Low conversion |

| 3 | MeCN | Cs2CO3 | 32 | Moderate conversion |

| 4 | DMSO | Cs2CO3 | 95 | High conversion, preferred |

| 5 | DMF | Cs2CO3 | 73 | Good conversion |

| 6 | DMSO | Na2CO3 | 6 | Poor conversion |

| 7 | DMSO | Li2CO3 | <1 | Negligible conversion |

| 8 | THF | NaHMDS, KHMDS | 0–4 | No reaction |

Conversion determined by ^1H NMR integration of crude product.

Summary and Recommendations

- The preparation of 4-(chloromethyl)-1-(2,3-difluorophenyl)-1H-1,2,3-triazole is best approached via regioselective 1,3-dipolar cycloaddition of 2,3-difluorophenyl azide with an appropriate β-ketophosphonate intermediate.

- Cesium carbonate in DMSO offers optimal conditions for the cycloaddition step, providing high yields and regioselectivity.

- Subsequent chloromethylation of hydroxymethyl intermediates under mild chlorinating conditions completes the synthesis.

- Reaction parameters such as temperature, solvent polarity, and base strength critically influence yield and purity.

- The synthetic methodology is supported by mechanistic studies emphasizing the electronic nature of the cycloaddition and the importance of substituent effects.

This detailed analysis consolidates diverse, authoritative research findings to provide a comprehensive guide to the preparation of 4-(chloromethyl)-1-(2,3-difluorophenyl)-1H-1,2,3-triazole, suitable for expert chemists engaged in synthetic organic chemistry and pharmaceutical development.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(chloromethyl)-1-(2,3-difluorophenyl)-1H-1,2,3-triazole, and how does catalyst choice influence regioselectivity?

- Methodological Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which typically yields 1,4-disubstituted triazoles regioselectively . However, Ag-Zn-based nanoheterostructured catalysts have been reported to achieve alternative regioselectivity in similar triazole derivatives (e.g., 45–49% yields for 1,4-substituted products) . Key steps include:

- Using terminal alkynes (e.g., propargyl chloride derivatives) and azides (e.g., 2,3-difluorophenyl azide).

- Optimizing solvent systems (e.g., THF/water mixtures) and reaction temperatures (50–100°C) .

- Validate regiochemistry via NMR (triazole proton signals at δ 7.5–8.5 ppm) .

Q. How can spectroscopic techniques distinguish between regioisomers of this triazole derivative?

- Methodological Answer :

- NMR : The 1,4-isomer exhibits a distinct singlet for the triazole C-H proton (δ ~7.8–8.2 ppm), while the 1,5-isomer shows splitting due to coupling with adjacent substituents .

- FT-IR : C-Cl stretching vibrations (~650–750 cm) and C-F stretches (~1100–1250 cm) confirm functional groups .

- X-ray crystallography : Resolve ambiguous cases by analyzing dihedral angles between the triazole ring and aryl substituents (e.g., <30° for planar 1,4-substitution) .

Q. What purification strategies are effective for isolating this compound from byproducts?

- Methodological Answer :

- Column chromatography : Use gradient elution with hexane/ethyl acetate/dichloromethane (3:1:3 v/v) to separate polar byproducts .

- Recrystallization : Ethanol or dichloromethane/hexane mixtures yield high-purity crystals (>95% by HPLC) .

- Monitor purity via TLC (R = 0.4–0.6 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How do computational methods predict the regiochemical outcome of triazole synthesis under varying catalytic conditions?

- Methodological Answer : Density functional theory (DFT) calculations can model transition states to compare Cu(I)- vs. Ag(I)-catalyzed pathways:

- CuAAC proceeds via a stepwise mechanism with lower activation barriers for 1,4-selectivity .

- Ag catalysis may favor 1,5-products due to larger ionic radius altering coordination geometry .

- Software: Gaussian or ORCA with B3LYP/6-31G* basis sets. Validate with experimental NMR/X-ray data .

Q. What structural features govern the thermal stability of 4-(chloromethyl)-1-(2,3-difluorophenyl)-1H-1,2,3-triazole?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Decomposition onset >200°C, influenced by electron-withdrawing Cl and F groups stabilizing the triazole core .

- DSC : Melting points correlate with crystallinity; derivatives with planar aryl groups (e.g., 2,3-difluorophenyl) show higher (~110–120°C) .

- Compare with analogues: Chloromethyl groups reduce thermal stability vs. methyl or aryl substitutions .

Q. How can structural modifications enhance biological activity while maintaining regiochemical integrity?

- Methodological Answer :

- SAR studies : Introduce electron-deficient groups (e.g., nitro, sulfonamide) at the 4-position to improve binding to biological targets (e.g., protease inhibitors) .

- Click chemistry : Functionalize the chloromethyl group with thiols or amines via nucleophilic substitution (e.g., 60–80% yields in DMF with KCO) .

- Validate bioactivity via enzyme inhibition assays (e.g., IC <10 µM for West Nile virus protease) .

Q. What analytical strategies resolve contradictions in reported spectroscopic data for triazole derivatives?

- Methodological Answer :

- Cross-validation : Combine - HSQC and HMBC NMR to assign ambiguous signals (e.g., distinguishing triazole C-CHCl from aryl protons) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., CHClFN) with <2 ppm error .

- Address solvent-induced shifts (e.g., CDCl vs. DMSO-d) by referencing internal standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.